molecular formula C14H16Cl2N4O B508731 N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide CAS No. 941912-67-0

N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide

Cat. No.: B508731
CAS No.: 941912-67-0
M. Wt: 327.2g/mol
InChI Key: BEUYIFSYFMINMO-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of both dichlorophenyl and triazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the dichlorophenyl group: This step often involves a nucleophilic substitution reaction where a dichlorophenyl halide reacts with the triazole intermediate.

    Formation of the amide bond: The final step involves the coupling of the triazole-dichlorophenyl intermediate with a suitable amine or amide precursor under conditions that promote amide bond formation, such as the use of coupling reagents like carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: The compound’s triazole moiety is known for its potential antifungal, antibacterial, and anticancer properties. Research has focused on its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Agricultural Chemistry: The compound may be used as a fungicide or herbicide due to its ability to interfere with the growth and development of certain plant pathogens.

    Materials Science: The unique chemical structure of the compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting their function. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-2-methylpropanamide: Lacks the dimethyl groups on the triazole ring.

    N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-ethylpropanamide: Has an ethyl group instead of a methyl group on the propanamide chain.

Uniqueness

N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is unique due to the presence of both dichlorophenyl and dimethyltriazole groups, which may confer enhanced biological activity and specificity compared to similar compounds. The combination of these functional groups can result in unique chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N4O/c1-8(7-20-10(3)17-9(2)19-20)14(21)18-13-5-11(15)4-12(16)6-13/h4-6,8H,7H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUYIFSYFMINMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC(C)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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